3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione -

3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-4088283
CAS Number:
Molecular Formula: C24H18FNO3S
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antidiabetic Agents: Thiazolidinediones are known to act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, leading to improved insulin sensitivity. [, , ]
  • Anti-inflammatory Agents: Several studies have demonstrated the anti-inflammatory properties of thiazolidinedione derivatives. [, , ]
  • Anti-cancer Agents: Research suggests that certain thiazolidinedione derivatives may possess anti-cancer activity. []
Synthesis Analysis
  • Preparation of the thiazolidine-2,4-dione core: This can be achieved by reacting chloroacetic acid with thiourea. []
  • Introduction of the benzylidene moiety: A Knoevenagel condensation reaction between the thiazolidine-2,4-dione and a suitably substituted benzaldehyde derivative, in this case, 4-[(2-fluorobenzyl)oxy]benzaldehyde, would be employed. [, , ]
  • N-alkylation at the 3-position: Reacting the benzylidene intermediate with benzyl bromide or chloride under basic conditions would introduce the 3-benzyl substituent. [, , ]
Mechanism of Action
  • PPARγ agonism: Binding to and activating PPARγ, a nuclear receptor involved in glucose and lipid metabolism, could contribute to potential antidiabetic effects. [, , ]
  • Modulation of inflammatory pathways: Interaction with key mediators and signaling pathways involved in inflammation could explain potential anti-inflammatory effects. [, , ]
Physical and Chemical Properties Analysis
  • Crystalline solids: These compounds typically exist as solids at room temperature. []
  • Solubility: Their solubility can vary depending on the nature and position of substituents. []

(Z)-5-(4-((E)-3-(phenyl)-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-dione

  • Compound Description: This compound is a 2,4-thiazolidinedione derivative investigated for its potential as an α-glucosidase inhibitor. Studies suggest that it potently inhibits the α-glucosidase enzyme, making it a promising candidate for developing new antidiabetic agents. []

5-substituted benzylidene-3-(2-(2-methyl-1H-benzimidazol-1-yl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione Derivatives

  • Compound Description: This series of compounds incorporates a 2-methyl-1H-benzimidazole moiety linked to the thiazolidine-2,4-dione core via an ethyl bridge at the 3-position. Several derivatives, particularly those with acetylated benzimidazole and electron-donating groups at the 4th position of the benzylidene ring, demonstrated significant glucose-lowering effects in rats compared to controls and the standard drug pioglitazone. []
  • Compound Description: These derivatives, synthesized via a three-step process involving a Mannich base reaction, were designed to explore the anti-diabetic potential of incorporating a diethylamino methyl group at the 3-position of the thiazolidine-2,4-dione ring. Animal studies indicated that several derivatives significantly lowered blood glucose levels in male Wistar rats, demonstrating their potential as anti-diabetic agents. []

5-benzylidene-3-(4-chlorobenzyl)thiazolidine-2,4-diones and 5-(1H-indol-3-yl-methylene)-3-(4-chlorobenzyl)-4-thioxo-thiazolidin-2-one

  • Compound Description: These derivatives, synthesized via Michael addition reactions, incorporate a 4-chlorobenzyl group at the 3-position of either a thiazolidine-2,4-dione or a 4-thioxo-thiazolidin-2-one core. These compounds were designed to explore the impact of incorporating various substituents at the 5-position, including benzylidene and indolyl-methylene groups, on anti-inflammatory activity. []
  • Compound Description: This large group of over 100 compounds features a (pyrazole-4-il)methylene moiety at the 5-position of the thiazolidine ring. The researchers explored a variety of substituents at the 3rd and 5th positions of the thiazolidine cycle, including oxo-, thio-, or iminogroups. Notably, several compounds exhibited significant hypoglycemic activity in rat models, with some showing superior efficacy compared to the reference drug pioglitazone. []
  • Compound Description: These two specific thiazolidinedione derivatives, LPSF/GQ-125 and LPSF/GQ-192, were designed and investigated for their anti-inflammatory, antiarthritic, and antinociceptive properties. Both compounds share a common 5-(4-methylsufonyl-benzylidene) substituent, with variations in the halogen substituents on the benzyl group at the 3-position. []

(5Z)-5-[3(4)-(1H-benzimidazol-2-ylmethoxy)benzylidene]-1,3-thiazolidine-2,4-diones

  • Compound Description: This series of compounds, featuring a benzimidazole ring linked to the benzylidene moiety at the 5-position of the thiazolidine-2,4-dione core, was synthesized and evaluated for antidiabetic activity. These compounds showed promising results, demonstrating increased mRNA expression of PPARγ and GLUT-4 in adipocytes and exhibiting robust antihyperglycemic effects in vivo, highlighting their potential as insulin sensitizers. []

(5Z)-5-[4-(3-phenoxypropoxy)benzylidene]-1,3-thiazolidine-2,4-dione derivatives

  • Compound Description: This series of thiazolidine-2,4-dione derivatives, characterized by a phenoxypropoxy group attached to the benzylidene moiety at the 5-position, was designed to explore partial and dual PPAR agonistic activities. In silico and in vitro studies confirmed their dual binding potential to PPAR-α and PPAR-γ receptors, with some exhibiting binding modes characteristic of partial agonists. Notably, all compounds promoted adipocyte differentiation in 3T3L1 preadipocytes, indicating PPAR-γ agonistic activity and suggesting their potential in managing type 2 diabetes mellitus. []

5-Benzylidene-3-phenylrhodanine

  • Compound Description: 5-Benzylidene-3-phenylrhodanine (rhodanine = 2-thioxo-1,3-thiazolidin-4-one) is structurally similar to the thiazolidine-2,4-dione compounds discussed above. This compound has been used as a scaffold for exploring diverse chemical reactions, particularly cycloadditions with diazo compounds. []

(E)-5-benzylidene-3-((2-hydroxyethoxy)methyl)thiazolidine-2,4-dione

  • Compound Description: This compound served as a precursor for synthesizing a series of phosphoramidates designed as potential α-amylase inhibitors. []

5-(4-substituted benzylidene)-3-[(anilino)methyl]-1,3-thiazolidene-2,4-dione

  • Compound Description: This series focuses on modifying the 3-position of the thiazolidine-2,4-dione ring with an (anilino)methyl group and explores the impact of various substituents on the benzylidene ring at the 5-position. []
  • Compound Description: These four compounds were synthesized as ligand precursors for developing vanadium-based combination agents for diabetes therapy. Each compound contains both a metal-chelating portion and a thiazolidinedione moiety, aiming to combine the insulin-enhancing properties of both components. []

Properties

Product Name

3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

IUPAC Name

(5Z)-3-benzyl-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H18FNO3S

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C24H18FNO3S/c25-21-9-5-4-8-19(21)16-29-20-12-10-17(11-13-20)14-22-23(27)26(24(28)30-22)15-18-6-2-1-3-7-18/h1-14H,15-16H2/b22-14-

InChI Key

FRNAWJWCVGJXKY-HMAPJEAMSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)SC2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)SC2=O

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4F)/SC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.